2',5'-Dimethylacetophenone
Overview
Description
2’,5’-Dimethylacetophenone, also known as 1-(2,5-dimethylphenyl)ethanone, is an organic compound with the molecular formula C10H12O. It is characterized by the presence of aromatic and ketone functional groups. This colorless liquid is commonly used as a fragrance ingredient in perfumes and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,5’-Dimethylacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
C6H4(CH3)2+CH3COClAlCl3C6H3(CH3)2COCH3+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the aluminum chloride catalyst.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Dimethylacetophenone may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high selectivity and minimal by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethylacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2,5-Dimethylbenzoic acid.
Reduction: 1-(2,5-Dimethylphenyl)ethanol.
Substitution: Various halogenated derivatives depending on the halogen used.
Scientific Research Applications
2’,5’-Dimethylacetophenone has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2’,5’-Dimethylacetophenone involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate biological pathways and lead to various effects, such as antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2’,4’,6’-Trimethylacetophenone
- 4’-Methoxyacetophenone
- 2’-Hydroxy-4’,6’-dimethoxyacetophenone
- 2’,4’,5’-Trimethoxyacetophenone
Uniqueness
2’,5’-Dimethylacetophenone is unique due to the specific positioning of the methyl groups on the aromatic ring, which influences its reactivity and physical properties. This structural arrangement can affect its boiling point, solubility, and interaction with other molecules, making it distinct from other acetophenone derivatives .
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKBVLVKQQRRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062202 | |
Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2142-73-6 | |
Record name | 1-(2,5-Dimethylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2142-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002142736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',5'-Dimethylacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6325 | |
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Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Ethanone, 1-(2,5-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,5-dimethylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2',5'-Dimethylacetophenone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX9C3B7KVG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when α-chloro-2',5'-dimethylacetophenone is exposed to light?
A1: Upon light exposure, α-chloro-2',5'-dimethylacetophenone undergoes photocyclization, ultimately forming 6-methyl-1-indanone. This process involves a short-lived triplet state (lifetime ≤1 ns) and the formation of a photoenol intermediate. Interestingly, the study identified two photoenols (E and Z isomers). While the E isomer was detectable with a longer lifetime, the Z isomer, believed to be crucial for the cyclization, remained elusive due to its short lifespan. []
Q2: How do the photoenols contribute to the formation of 6-methyl-1-indanone?
A2: The photoenols, formed after light absorption by α-chloro-2',5'-dimethylacetophenone, are key intermediates in the reaction pathway. The Z isomer of the photoenol is believed to be particularly important for the cyclization reaction, as it possesses a conformation favoring ring closure to form the final 6-methyl-1-indanone product. []
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